2-Bromooxazole-5-carbaldehyde 2-Bromooxazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996140
InChI: InChI=1S/C4H2BrNO2/c5-4-6-1-3(2-7)8-4/h1-2H
SMILES:
Molecular Formula: C4H2BrNO2
Molecular Weight: 175.97 g/mol

2-Bromooxazole-5-carbaldehyde

CAS No.:

Cat. No.: VC15996140

Molecular Formula: C4H2BrNO2

Molecular Weight: 175.97 g/mol

* For research use only. Not for human or veterinary use.

2-Bromooxazole-5-carbaldehyde -

Specification

Molecular Formula C4H2BrNO2
Molecular Weight 175.97 g/mol
IUPAC Name 2-bromo-1,3-oxazole-5-carbaldehyde
Standard InChI InChI=1S/C4H2BrNO2/c5-4-6-1-3(2-7)8-4/h1-2H
Standard InChI Key IFGUJPMMPKLZMD-UHFFFAOYSA-N
Canonical SMILES C1=C(OC(=N1)Br)C=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Characterization

2-Bromooxazole-5-carbaldehyde (C₄H₂BrNO₂) consists of an oxazole core—a five-membered ring containing one oxygen and one nitrogen atom—with substituents at the 2- and 5-positions (Figure 1). The bromine atom at C-2 enhances electrophilic reactivity, while the aldehyde group at C-5 provides a site for nucleophilic addition or condensation reactions.

Spectroscopic Data

  • ¹H NMR: The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm, while the oxazole proton (C-4) appears as a doublet between δ 7.5–8.0 ppm due to coupling with the adjacent nitrogen .

  • ¹³C NMR: Key signals include the aldehyde carbon (~190 ppm), the oxazole carbons (C-2: ~150 ppm; C-4: ~125 ppm; C-5: ~140 ppm), and the bromine-bearing carbon (C-2: ~110 ppm) .

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) confirm functional groups .

Physical Properties

PropertyValue
Molecular weight190.97 g/mol
Melting point45–48°C (estimated)
Boiling point210–215°C (extrapolated)
SolubilitySoluble in DMSO, THF, acetone

Synthesis and Manufacturing Approaches

Regiocontrolled Lithiation-Bromination

The parent oxazole undergoes lithiation at C-2 using n-BuLi, followed by bromination with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) to yield 2-bromooxazole . Introducing the aldehyde group at C-5 requires formylation via:

  • Vilsmeier-Haack Reaction: Treatment with POCl₃ and DMF generates an electrophilic formylating agent, selectively functionalizing C-5 .

  • Oxidation of 5-Hydroxymethyl Derivatives: 5-Hydroxymethyl-2-bromooxazole, synthesized via hydroxymethylation, is oxidized with pyridinium chlorochromate (PCC) to the aldehyde .

Key Reaction

Oxazole-78°Cn-BuLi2-LithiooxazoleDBTFEBr22-BromooxazolePOCl3DMF2-Bromooxazole-5-carbaldehyde\text{Oxazole} \xrightarrow[\text{-78°C}]{\text{n-BuLi}} \text{2-Lithiooxazole} \xrightarrow[\text{DBTFE}]{\text{Br}_2} \text{2-Bromooxazole} \xrightarrow[\text{POCl}_3]{\text{DMF}} \text{2-Bromooxazole-5-carbaldehyde}

Halogen Dance Rearrangement

For 5-substituted derivatives, a halogen dance reaction mediated by LDA shifts bromine from C-5 to C-4, enabling subsequent formylation at C-5 . This method is critical for accessing sterically hindered analogs.

Physicochemical Properties and Reactivity

Stability and Degradation

The compound is sensitive to light and moisture, with degradation pathways including:

  • Aldehyde Oxidation: Conversion to carboxylic acid under acidic or oxidative conditions.

  • Debromination: Loss of Br⁻ via nucleophilic substitution in polar protic solvents.

Reactivity Profile

Reaction TypeReagentsProduct
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid2-Aryloxazole-5-carbaldehyde
Schiff Base FormationPrimary aminesImine derivatives
Nucleophilic AdditionGrignard reagentsSecondary alcohols

Applications in Pharmaceutical and Agrochemical Research

Antimicrobial Agents

The bromine and aldehyde groups enable structural diversification for bioactivity optimization. For example, Schiff bases derived from 2-bromooxazole-5-carbaldehyde exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

Coordination Chemistry

The aldehyde group chelates metal ions, forming complexes with Cu(II) and Fe(III) that show catalytic activity in oxidation reactions .

ParameterValue
LD₅₀ (oral, rat)320 mg/kg (estimated)
Skin IrritationSevere
Environmental ImpactBioaccumulative potential

Recent Advances and Future Directions

Flow Chemistry Applications

Continuous-flow systems reduce reaction times for formylation steps from 12 hours to 30 minutes, improving yield by 15% .

Drug Discovery

Ongoing studies explore its use in PROTACs (proteolysis-targeting chimeras) to degrade oncogenic proteins .

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